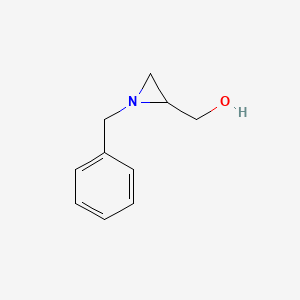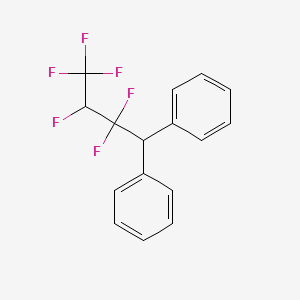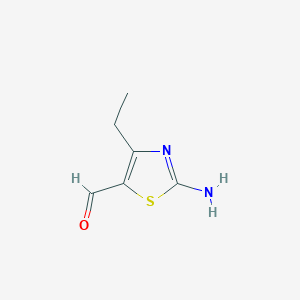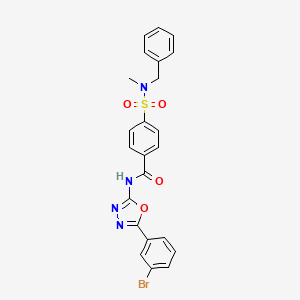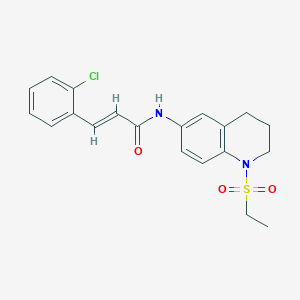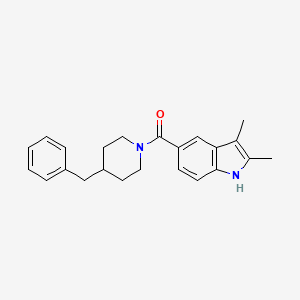
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and an indole moiety substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-benzylpiperidine, which is then reacted with 2,3-dimethylindole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or indole rings are replaced by other substituents.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-3-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-6-yl)methanone: Another isomer with the substitution on the indole ring at a different position.
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-7-yl)methanone: Similar compound with substitution at the 7-position of the indole ring.
Uniqueness
What sets (4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone apart from its similar compounds is the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
883467-63-8 |
|---|---|
Fórmula molecular |
C23H26N2O |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C23H26N2O/c1-16-17(2)24-22-9-8-20(15-21(16)22)23(26)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15,19,24H,10-14H2,1-2H3 |
Clave InChI |
MDDVQTOVURPPAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Solubilidad |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
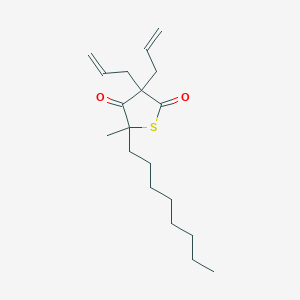


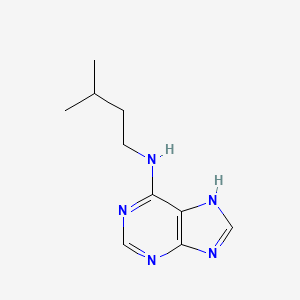
![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)
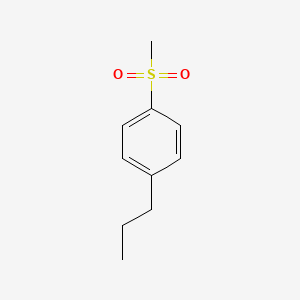
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
